molecular formula C9H7Cl B1427122 1-Chloro-2-ethynyl-4-methylbenzene CAS No. 1694418-84-2

1-Chloro-2-ethynyl-4-methylbenzene

Cat. No.: B1427122
CAS No.: 1694418-84-2
M. Wt: 150.6 g/mol
InChI Key: UAZWNHQZCUNRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-ethynyl-4-methylbenzene is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-4-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions where the hydrogen atoms are replaced by chlorine, ethynyl, and methyl groups under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by reduction reactions to introduce the desired functional groups onto the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form different products.

    Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of eth

Properties

IUPAC Name

1-chloro-2-ethynyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZWNHQZCUNRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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